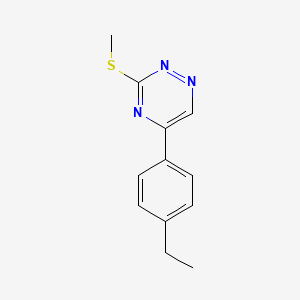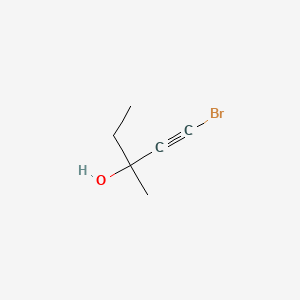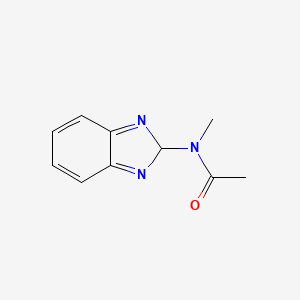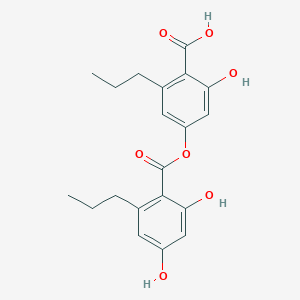
Spiromastol J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiromastol J is a polyphenolic compound isolated from the fermentation broth of a deep sea-derived fungus, Spiromastix sp. MCCC 3A00308 . It has a molecular formula of C20H22O7 and is classified as a diphenyl ether derivative . This compound, along with other spiromastols, exhibits significant antibacterial activities against various bacterial strains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Spiromastol J is typically isolated from the fermentation broth of the deep sea-derived fungus Spiromastix sp. MCCC 3A00308 . The isolation process involves extensive Nuclear Magnetic Resonance (NMR) data and mass spectroscopic analysis in association with chemical conversion
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fermentation of the Spiromastix sp. fungus under controlled conditions to optimize the yield of the compound. This would be followed by extraction and purification processes to isolate this compound from the fermentation broth .
Analyse Chemischer Reaktionen
Types of Reactions
Spiromastol J undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its structure-activity relationships .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of more oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Spiromastol J has several scientific research applications due to its unique structure and biological activities . Some of the key applications include:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
These compounds share similar structures but differ in their specific functional groups and biological activities .
Uniqueness
What sets Spiromastol J apart from other similar compounds is its unique combination of two aromatic rings, two n-propyl groups, and two carboxylic carbons . This unique structure contributes to its potent antibacterial activities and makes it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C20H22O7 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoic acid |
InChI |
InChI=1S/C20H22O7/c1-3-5-11-7-13(21)9-15(22)18(11)20(26)27-14-8-12(6-4-2)17(19(24)25)16(23)10-14/h7-10,21-23H,3-6H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
KDWGMSJHASISHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


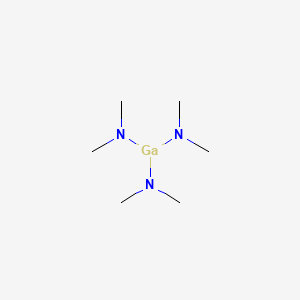
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
![N-{2-[(E)-Benzylideneamino]ethyl}acetamide](/img/structure/B13812315.png)
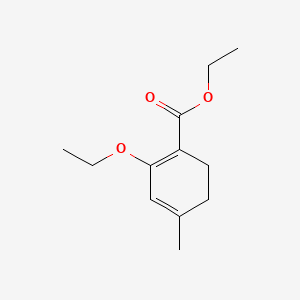
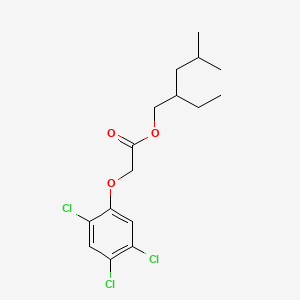
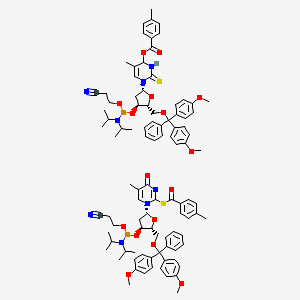
![2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13812344.png)
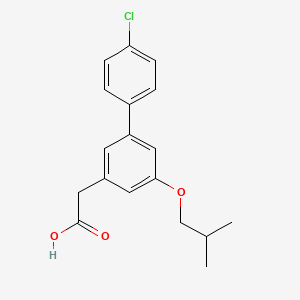
![(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol](/img/structure/B13812349.png)
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13812357.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812359.png)
